molecular formula C9H12N2O2 B2527320 N-((5-methylisoxazol-4-yl)methyl)cyclopropanecarboxamide CAS No. 2034545-52-1

N-((5-methylisoxazol-4-yl)methyl)cyclopropanecarboxamide

Cat. No. B2527320
CAS RN: 2034545-52-1
M. Wt: 180.207
InChI Key: NBKPSHCELBYRKI-UHFFFAOYSA-N
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Description

The compound N-((5-methylisoxazol-4-yl)methyl)cyclopropanecarboxamide is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom at non-adjacent positions. The isoxazole ring is known for its presence in various biologically active compounds and pharmaceuticals. The specific structure of this compound suggests potential applications in medicinal chemistry and agrochemistry due to the presence of the isoxazole moiety and the cyclopropane ring.

Synthesis Analysis

The synthesis of related N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides was reported in the literature, where 5-cyclopropylisoxazole-4-carboxylic acid was reacted with substituted benzylamines . Although the exact synthesis of this compound is not detailed, it can be inferred that a similar synthetic route could be employed, possibly involving the reaction of a suitable cyclopropanecarboxylic acid derivative with a 5-methylisoxazole-substituted amine.

Molecular Structure Analysis

The molecular structure of a related compound, N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine, was determined by X-ray crystallography . This compound crystallized in the monoclinic system and exhibited both intramolecular and intermolecular contacts. While the exact structure of this compound is not provided, it can be assumed that it would also show interesting crystallographic features due to the presence of the isoxazole and cyclopropane rings.

Chemical Reactions Analysis

Isoxazole derivatives are known to participate in various chemical reactions. For instance, a formal [3 + 2] cycloaddition between ynamides and unprotected isoxazol-5-amines has been developed, which could be relevant to the synthesis or functionalization of this compound . The reaction mechanism involves the generation of an α-imino silver carbene intermediate, leading to the formation of pyrrole-3-carboxamide derivatives. This suggests that the compound may also undergo similar cycloaddition reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be speculated based on related compounds. For example, the benzamide derivatives synthesized in one study exhibited colorimetric sensing of fluoride anions, indicating that the compound might also have specific interactions with anions or other molecules . The presence of the isoxazole ring could confer unique electronic properties, which might be explored for sensor applications or as a pharmacophore in drug design.

Scientific Research Applications

Synthesis and Characterization

Compounds similar to N-((5-methylisoxazol-4-yl)methyl)cyclopropanecarboxamide are often synthesized and characterized to explore their potential in various applications, including as intermediates in the synthesis of more complex molecules. For instance, the study of synthetic cannabinoids and their isomers involves understanding the synthesis routes, chemical structures, and analytical characterization, which are essential for identifying and differentiating these compounds in research and forensic applications (McLaughlin et al., 2016).

Pharmacological Potential

Research into isoxazol and cyclopropane derivatives often explores their pharmacological potential. For example, the inhibition of dihydroorotate dehydrogenase by isoxazol derivatives, as investigated in the context of immunosuppressive agents, demonstrates the therapeutic potential of these compounds in disease-modifying antirheumatic drugs (Knecht & Löffler, 1998).

Chemical Reactions and Mechanisms

The study of N-cyclopropyl-N-alkylanilines, which shares structural similarities with the compound of interest, delves into the mechanisms of their reactions with nitrous acid, providing insights into the formation of N-alkyl-N-nitrosoaniline through specific cleavage of the cyclopropyl group. This research contributes to our understanding of amine radical cation formation and the role of cyclopropyl groups in organic synthesis (Loeppky & Elomari, 2000).

Novel Synthesis Approaches

Research into thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups highlights innovative synthesis approaches that expand the toolbox for creating compounds with potential biological activity. Such studies underscore the versatility and importance of cyclopropyl and isoxazole moieties in medicinal chemistry and drug design (Nötzel et al., 2001).

Metabolic Studies

The in vitro metabolism and thermal stability investigation of synthetic cannabinoids, including the study of 3,5-AB-CHMFUPPYCA, offers valuable information on the biotransformation and potential artefacts formed under smoking conditions, which is critical for understanding the pharmacokinetics and toxicology of these substances (Franz et al., 2017).

properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-4-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-8(5-11-13-6)4-10-9(12)7-2-3-7/h5,7H,2-4H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKPSHCELBYRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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